![molecular formula C16H20N2O B2771977 (1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1796948-06-5](/img/structure/B2771977.png)
(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic scaffold at its core. This structure is characteristic of the tropane alkaloids .Chemical Reactions Analysis
The synthesis of this compound involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene . This reaction is key to forming the bicyclic scaffold that is central to the compound’s structure .Applications De Recherche Scientifique
Cognitive Deficits in Schizophrenia
Research has identified certain compounds, similar in structure to "(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide," as potential treatments for cognitive deficits in schizophrenia. These compounds have been found to act as agonists of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), demonstrating potent and selective activity. Studies highlight their rapid brain penetration, high oral bioavailability, and efficacy in improving cognitive performance, particularly in models assessing auditory sensory gating and novel object recognition (Wishka et al., 2006).
Metabolic and Excretory Pathways
Another area of research focuses on understanding the metabolic and excretory pathways of similar compounds through the use of tritiated versions to explore their preclinical metabolism in vivo. These studies are crucial for identifying potential metabolic liabilities and ensuring stability, which is essential for the development of therapeutic agents. For example, studies have explored the stability and metabolic fate of compounds in different species, highlighting the importance of tritiation at specific sites to mitigate the risk of tritium loss and accurately determine excretory pathways (Shaffer et al., 2006).
Novel Synthesis Approaches
Research has also been conducted on the efficient synthesis of enantiopure compounds that serve as rigid analogues for bioactive peptides. These syntheses facilitate the exploration of conformation-activity relationships in various biologically active peptides. By creating enantiopure versions of these compounds, researchers can better understand their potential therapeutic applications and optimize their bioactivity (Dietrich & Lubell, 2003).
Heterobicyclic Compounds Synthesis
Another significant application involves the gold-catalyzed assembly of heterobicyclic systems, including oxabicyclo[3.2.1]octenes and azabicyclo[3.2.1]octenes. These synthetic methodologies are pivotal for the development of novel pharmaceuticals and materials by enabling the efficient construction of complex molecular architectures (Zhang & Kozmin, 2005).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activities. The 8-azabicyclo[3.2.1]octane scaffold, in particular, is a promising area for future research due to its presence in a variety of biologically active compounds .
Propriétés
IUPAC Name |
N-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(17-12-11-13-5-2-1-3-6-13)18-14-7-4-8-15(18)10-9-14/h1-7,14-15H,8-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEIMMBPTKKYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

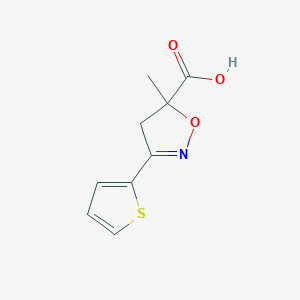
![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2771898.png)
![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)
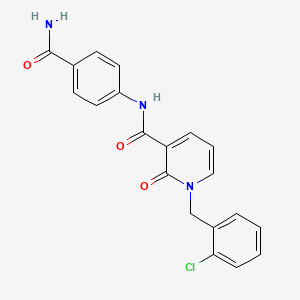
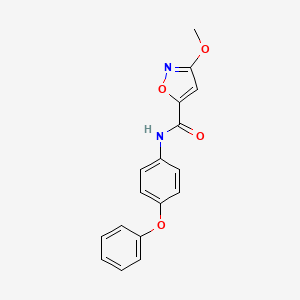
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2771906.png)
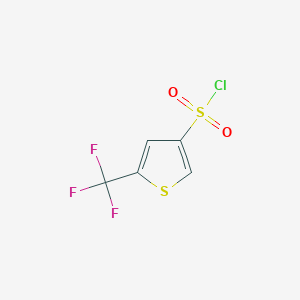
![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2771909.png)
![3-Fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2771910.png)
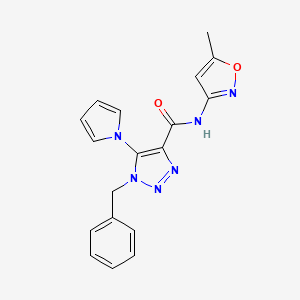
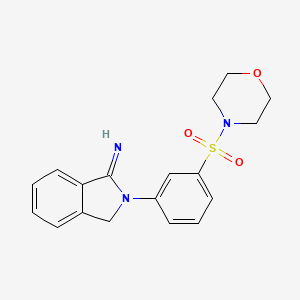
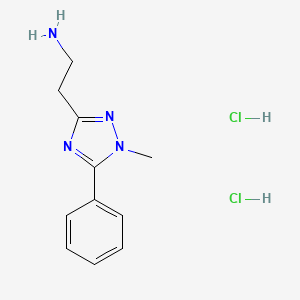
![N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2771917.png)